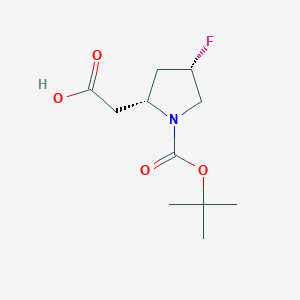

![molecular formula C19H21N3O3S B2790478 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886903-68-0](/img/structure/B2790478.png)

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide has potential applications in various research areas. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against a variety of bacterial strains.

Mechanism of Action

Target of Action

It is known that imidazole-based compounds can interact with various biological targets . For instance, some imidazole derivatives have shown antibacterial activities against various microorganisms

Mode of Action

The exact mode of action of this compound is currently unknown. Imidazole derivatives can exhibit a wide range of interactions with their targets, depending on the specific structure of the compound and the nature of the target . The compound’s isopropylsulfonyl group and N-methyl-N-phenylacetamide moiety may influence its interaction with its targets, but further studies are required to elucidate these interactions.

Biochemical Pathways

Imidazole and its derivatives are known to play important roles in various biochemical processes . For example, the imidazole ring is a key component of histidine, an amino acid that plays a crucial role in protein structure and function

Pharmacokinetics

It is known that imidazole compounds can exhibit good tissue penetration and permeability

Result of Action

Imidazole derivatives have been shown to exhibit various biological activities, including antibacterial effects

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide in lab experiments is its potential as a multifunctional compound, exhibiting antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, it could be further developed as a therapeutic agent for cancer, inflammation, and bacterial infections. Finally, its potential as a lead compound for the development of new drugs with improved activity and selectivity could be explored.

Conclusion:

This compound is a promising compound with potential applications in various research areas. Its multifunctional activity, relatively non-toxic nature, and potential as a lead compound make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 2-(isopropylsulfonyl)aniline with N-methyl-N-phenylglycine in the presence of a suitable catalyst. The reaction proceeds via an intermediate, which is then converted to the final product by treatment with a suitable reagent. The synthesis method has been optimized to yield high purity and yield of the product.

Safety and Hazards

properties

IUPAC Name |

N-methyl-N-phenyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-14(2)26(24,25)19-20-16-11-7-8-12-17(16)22(19)13-18(23)21(3)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDFLHDUFGWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

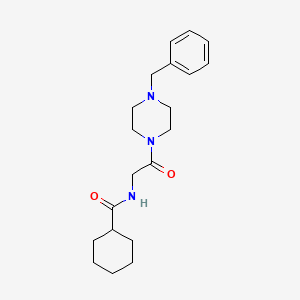

![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)

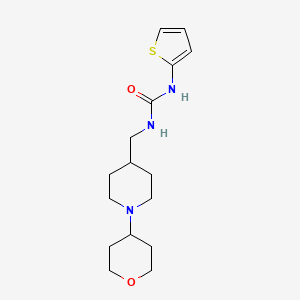

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)

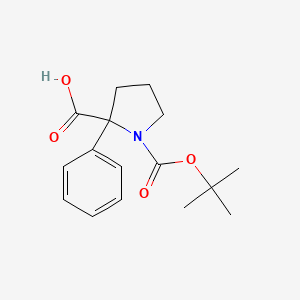

![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)

![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

![Methyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2790411.png)

![1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2790413.png)

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2790414.png)

![4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde](/img/structure/B2790417.png)